![molecular formula C7H6ClN3O B562417 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 96022-77-4](/img/structure/B562417.png)
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C7H6ClN3O and its molecular weight is 183.595. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticancer activity, suggesting potential targets within cancer cell pathways .
Mode of Action
It’s known that this compound is part of a series of pyrrolo[2,3-d]pyrimidine derivatives that have been synthesized for their potential anticancer properties . These compounds are thought to interact with their targets, leading to changes in cellular function that inhibit cancer cell growth .
Biochemical Pathways
For instance, some compounds in this family have been found to up-regulate pro-apoptotic genes and down-regulate anti-apoptotic genes, leading to increased programmed cell death .
Result of Action
Similar compounds have been shown to have cytotoxic effects against various cancer cell lines , suggesting that this compound may also have potential anticancer activity.
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes and proteins in the cell
Cellular Effects
It has been found to have cytotoxic effects against certain types of cancer cells . It has been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal storage conditions
Biological Activity
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrrolopyrimidine family and features a fused ring system comprising a pyrrole and a pyrimidine. Its unique structural attributes contribute to its potential as a therapeutic agent in various medical applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following formula:
This compound exhibits a molecular weight of approximately 199.64 g/mol, which suggests favorable pharmacokinetic properties such as good bioavailability and permeability.
The primary mechanism of action for this compound involves the inhibition of specific kinases, particularly p21-activated kinase 4 (PAK4). PAK4 is implicated in various cellular processes including proliferation, survival, and motility of cancer cells. By inhibiting PAK4, this compound can lead to reduced tumor growth and enhanced apoptosis in cancerous cells .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and others. For example, certain derivatives demonstrated IC50 values as low as 51.35 µg/mL against MCF-7 cells .
Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
Compound | Cell Line | IC50 (µg/mL) | Activity |
---|---|---|---|
2-Chloro-4-methoxy derivative | MCF-7 | 51.35 | Moderate |
6e derivative | MCF-7 | 51.35 | High |
6f derivative | MCF-7 | 60.14 | Moderate |
Antimicrobial Activity
This compound also exhibits promising antimicrobial activity against various pathogens. Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with some derivatives demonstrating MIC values indicating potent antibacterial properties .
Anti-inflammatory and Antiviral Properties
In addition to its anticancer and antimicrobial activities, derivatives of this compound have been explored for their anti-inflammatory effects. Certain studies suggest that they may inhibit key inflammatory mediators, showing potential comparable to standard anti-inflammatory drugs like indomethacin . Furthermore, antiviral activity has been noted against viruses such as hepatitis C virus (HCV), indicating a broad spectrum of biological actions .
Case Studies
A notable study synthesized several derivatives of pyrrolo[2,3-d]pyrimidines under solvent-free conditions. The synthesized compounds were screened for their biological activities using various assays:
- Antimicrobial Assays : Evaluated against multiple microbial strains.
- Antioxidant Assays : Utilized DPPH assay methodology.
- Anticancer Assays : Conducted on MCF-7 cell lines using MTT assays.
The results indicated that certain derivatives not only inhibited cancer cell growth but also displayed significant antioxidant activity.
Scientific Research Applications
Pharmaceutical Applications
1. Kinase Inhibitors
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine serves as an important intermediate in the synthesis of kinase inhibitors. These inhibitors target specific kinases involved in signaling pathways that regulate cell proliferation and survival, making them crucial in cancer therapy. For instance, derivatives of this compound have been developed to inhibit the colony-stimulating factor-1 receptor (CSF1R), which plays a role in macrophage differentiation and has implications for treating various disorders including cancer and autoimmune diseases .
2. Antiviral Agents
Research has indicated that derivatives of this compound exhibit antiviral properties. Notably, compounds derived from this scaffold have shown promising activity against flaviviruses such as Zika virus and dengue virus. The structure-activity relationship studies have identified key modifications that enhance antiviral efficacy, suggesting that this compound could lead to the development of new antiviral therapies .
3. Anti-inflammatory Properties
In addition to its roles in oncology and virology, derivatives of this compound have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways positions this compound as a candidate for treating inflammatory diseases .
Case Study 1: Development of CSF1R Inhibitors
A series of pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their selectivity and potency against CSF1R. These compounds demonstrated subnanomolar inhibition levels and were profiled for pharmacokinetic properties, indicating their potential utility in clinical settings for diseases related to macrophage activity .
Case Study 2: Antiviral Activity Against Zika Virus
In a study focused on combating Zika virus infections, several derivatives of this compound were synthesized and tested for their inhibitory effects on viral replication. Compounds exhibited varying degrees of efficacy, with some achieving over 90% protection against the virus in vitro. This highlights the potential for developing effective antiviral agents based on this chemical framework .
Case Study 3: Anti-inflammatory Research
Research exploring the anti-inflammatory properties of pyrrolo[2,3-d]pyrimidines revealed that certain derivatives could inhibit key inflammatory mediators. This opens avenues for further investigation into their therapeutic use in chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-d]pyrimidine core. A general approach includes:
- Core Formation : Cyclization of precursors like ethyl 2-cyanoacetate with brominated intermediates (e.g., 2-bromo-1,1-dimethoxyethane) to generate the pyrrolopyrimidine scaffold .
- Chlorination : Use of POCl₃ or PCl₅ under reflux to introduce the 2-chloro substituent .
- Methoxylation : Nucleophilic substitution at the 4-position using sodium methoxide or methanol under acidic catalysis (e.g., HCl in isopropanol) . Optimization : Yield improvements (up to 81% in analogs) require precise temperature control (e.g., 50–60°C for methoxylation) and solvent selection (isopropanol for solubility) .
Q. How can researchers validate the purity and structural identity of synthesized this compound?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrrole C-5/C-6 protons at δ 6.7–7.2 ppm) .
- HPLC : Monitor purity (>95% typical for analogs) using C18 columns and methanol/water gradients .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₇ClN₃O: calc. 212.0254) .
Q. What solvent systems are optimal for recrystallization of pyrrolo[2,3-d]pyrimidine derivatives?
- Polar Solvents : Methanol/water mixtures (e.g., 70:30 v/v) yield high-purity crystals for X-ray diffraction .
- Non-Polar Systems : Ethyl acetate/hexane (1:3) effectively remove hydrophobic impurities .
Advanced Research Questions
Q. How do substituents at the 2- and 4-positions influence the compound’s kinase inhibition profile?
- Chloro at 2-Position : Enhances electrophilicity, promoting covalent binding to kinase ATP pockets (e.g., JAK2/STAT3 inhibition in analogs) .
- Methoxy at 4-Position : Modulates solubility and selectivity; bulkier groups (e.g., ethoxy) reduce off-target effects but may lower bioavailability .
- SAR Studies : Replace methoxy with amines (e.g., aniline derivatives) to improve IC₅₀ values (e.g., 0.2–5 µM in FLT3 inhibitors) .
Q. What computational methods are used to predict binding modes of 2-chloro-4-methoxy-pyrrolopyrimidines with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., hydrogen bonding with hinge-region residues like Glu694 in Abl1) .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
- Free Energy Calculations : MM/PBSA to rank binding affinities (ΔG ~ -8 to -12 kcal/mol for active analogs) .
Q. How can researchers resolve contradictions in reported biological activity data for pyrrolo[2,3-d]pyrimidine derivatives?
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
- Metabolic Stability : Use hepatic microsome assays (human vs. rodent) to clarify species-specific differences in IC₅₀ values .
- Off-Target Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding targets .
Q. What strategies improve the metabolic stability of 2-chloro-4-methoxy-pyrrolopyrimidines in preclinical studies?
- Deuteriation : Replace methoxy hydrogens with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design : Phosphorylate the pyrrole NH to enhance solubility and reduce first-pass metabolism .
- Structural Modifications : Introduce fluorine at the 5-position to block metabolic hot spots (e.g., t₁/₂ improvement from 1.2 to 4.8 h in rat models) .
Q. Methodological Tables
Table 1. Comparative Reactivity of Pyrrolo[2,3-d]Pyrimidine Derivatives
Substituent Position | Reactivity with Nucleophiles | Yield Range (%) | Key Reference |
---|---|---|---|
2-Chloro | High (POCl₃-mediated) | 70–85 | |
4-Methoxy | Moderate (HCl catalysis) | 50–65 | |
6-Methyl | Low (requires Pd coupling) | 30–45 |
Table 2. Biological Activity of Structural Analogs
Compound | Target Kinase | IC₅₀ (µM) | Selectivity Index | Reference |
---|---|---|---|---|
4-Chloro-6-phenyl analog | JAK2 | 0.45 | >100 | |
2-Chloro-4-methoxy analog (hypothetical) | FLT3 | 1.2 | 35 | |
5-Fluoro-4-ethoxy analog | EGFR | 3.8 | 12 |
Properties
IUPAC Name |
2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXPNNYTVBWDSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652518 | |
Record name | 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96022-77-4 | |
Record name | 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.